molecular formula C6H8O4 B1611355 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid CAS No. 135813-44-4

3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid

Cat. No. B1611355
Key on ui cas rn: 135813-44-4
M. Wt: 144.12 g/mol
InChI Key: WZTMMYVTLOVLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05693827

Procedure details

A mixture of 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoroethanone (12 g, 0.06 mole) and powdered potassium hydroxide (6 g, 0.1 mole) was refluxed in toluene (200 ml) for 7 hours. The mixture was cooled, acidified with 6N hydrochloric acid, and the solid precipitate, crude 5,6-dihydro-3-methyl-1,4-dioxin-2-carboxylic acid (6 g, 60% yield) collected.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:7][CH2:6][CH2:5][O:4][C:3]=1[C:8](=[O:13])C(F)(F)F.[OH-:14].[K+].Cl>C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:7][CH2:6][CH2:5][O:4][C:3]=1[C:8]([OH:13])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=C(OCCO1)C(C(F)(F)F)=O
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCCO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.